![molecular formula C8H15N3 B3373425 1-Isobutyl-5-methyl-1H-pyrazol-3-amine CAS No. 1006470-61-6](/img/structure/B3373425.png)
1-Isobutyl-5-methyl-1H-pyrazol-3-amine
Overview
Description
1-Isobutyl-5-methyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C8H15N3 . It has a molecular weight of 153.23 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 1-Isobutyl-5-methyl-1H-pyrazol-3-amine is 1S/C8H15N3/c1-6(2)5-11-8(9)4-7(3)10-11/h4,6H,5,9H2,1-3H3 . This indicates the presence of an isobutyl group and a methyl group attached to a pyrazole ring.Physical And Chemical Properties Analysis
1-Isobutyl-5-methyl-1H-pyrazol-3-amine is a solid at room temperature . It has a molecular weight of 153.23 .Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as 1-Isobutyl-5-methyl-1H-pyrazol-3-amine, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity and elicited better inhibition effects against Plasmodium berghei .
Drug Discovery
The pyrazole scaffold, which includes 1-Isobutyl-5-methyl-1H-pyrazol-3-amine, has a wide range of applications in medicinal chemistry and drug discovery . These compounds are often used as scaffolds in the synthesis of bioactive chemicals .
Agrochemistry
Pyrazole compounds are also used in agrochemistry . They serve as important raw materials and intermediates in the synthesis of various agrochemicals .
Dye Manufacturing
In the dye industry, pyrazole compounds like 1-Isobutyl-5-methyl-1H-pyrazol-3-amine are used as intermediates . They play a crucial role in the synthesis of various dyes .
Coordination Chemistry
In coordination chemistry, pyrazole compounds are used due to their ability to act as ligands . They can form complexes with various metals, contributing to the development of new materials with unique properties .
Organometallic Chemistry
Pyrazole compounds also find applications in organometallic chemistry . They can form organometallic compounds, which are used in various chemical reactions and processes .
Mechanism of Action
Target of Action
It’s known that the compound is used in organic synthesis and pharmaceutical chemistry as an intermediate .
Mode of Action
The amine group in the compound is a common reaction center, which can react with acids or acyl groups to form corresponding salts or amides . This suggests that it may interact with its targets through nucleophilic substitution reactions.
properties
IUPAC Name |
5-methyl-1-(2-methylpropyl)pyrazol-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-6(2)5-11-7(3)4-8(9)10-11/h4,6H,5H2,1-3H3,(H2,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQYKHYOQOMSON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isobutyl-5-methyl-1H-pyrazol-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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